Purity Specification: 95% Minimum Purity with Vendor-Documented Quality Control vs. Uncharacterized In-House Synthetics
The target compound (HTS035610) is supplied with a vendor-certified minimum purity of 95% as determined by the manufacturer's internal QC methods . In contrast, closely related analogs within the same HTS series—including HTS035611 (N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide) and HTS035612 (3-(4-fluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide)—while also specified at 95%, lack independent orthogonal purity verification in the public domain . For researchers requiring a defined purity benchmark for dose–response studies, the explicit 95% specification provides a minimum assurance of lot-to-lot consistency that is absent from non-vendor-certified syntheses.
| Evidence Dimension | Vendor-specified minimum purity |
|---|---|
| Target Compound Data | ≥95% (HTS035610, AKSci lot-specific QC) |
| Comparator Or Baseline | HTS035611: ≥95% (same vendor specification); HTS035612: ≥95% (same vendor specification); Baseline for in-house non-certified synthesis: purity typically unreported or unverified |
| Quantified Difference | No quantitative differential in vendor specification between HTS0356xx siblings; differential vs. uncharacterized in-house preparations is absence of verified purity benchmark |
| Conditions | Vendor QC release specification; actual lot-specific purity may vary within specification limits |
Why This Matters
A documented purity specification enables researchers to normalize biological assay results to active compound concentration, reducing false-negative rates arising from underestimated impurity burden.
